molecular formula C12H16N2O B11894865 2-(5-methoxy-1-methyl-1H-indol-2-yl)ethanamine

2-(5-methoxy-1-methyl-1H-indol-2-yl)ethanamine

Cat. No.: B11894865
M. Wt: 204.27 g/mol
InChI Key: RIDXHOGWUVRCCM-UHFFFAOYSA-N
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Description

2-(5-methoxy-1-methyl-1H-indol-2-yl)ethanamine is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1-methyl-1H-indol-2-yl)ethanamine typically involves the Fischer indole synthesis. This method uses phenylhydrazine hydrochloride and cyclohexanone under acidic conditions to form the indole ring . The reaction is carried out under reflux in methanol with methanesulfonic acid as a catalyst, yielding the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(5-methoxy-1-methyl-1H-indol-2-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-methoxy-1-methyl-1H-indol-2-yl)ethanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1-methyl-1H-indol-2-yl)ethanamine involves its interaction with various molecular targets and pathways. It can bind to specific receptors, modulating their activity and influencing cellular processes. For example, it may interact with serotonin receptors, affecting neurotransmission and mood regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-methoxy-1-methyl-1H-indol-2-yl)ethanamine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its reactivity and interaction with biological targets .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

2-(5-methoxy-1-methylindol-2-yl)ethanamine

InChI

InChI=1S/C12H16N2O/c1-14-10(5-6-13)7-9-8-11(15-2)3-4-12(9)14/h3-4,7-8H,5-6,13H2,1-2H3

InChI Key

RIDXHOGWUVRCCM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C=C1CCN

Origin of Product

United States

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